molecular formula C20H16O4 B288655 2-(1-Naphthyl)-2-oxoethyl phenoxyacetate

2-(1-Naphthyl)-2-oxoethyl phenoxyacetate

Cat. No.: B288655
M. Wt: 320.3 g/mol
InChI Key: ZYHYENYVCFEVED-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)-2-oxoethyl phenoxyacetate is an ester derivative comprising a phenoxyacetate moiety linked to a 2-(1-naphthyl)-2-oxoethyl group. Phenoxyacetate esters are widely studied for their biological and chemical properties, particularly in pharmaceutical and agrochemical applications . The naphthyl group enhances aromatic interactions and may influence metabolic stability, while the oxoethyl spacer could modulate electronic effects and reactivity.

Properties

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

(2-naphthalen-1-yl-2-oxoethyl) 2-phenoxyacetate

InChI

InChI=1S/C20H16O4/c21-19(18-12-6-8-15-7-4-5-11-17(15)18)13-24-20(22)14-23-16-9-2-1-3-10-16/h1-12H,13-14H2

InChI Key

ZYHYENYVCFEVED-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(naphthalen-1-yl)-2-oxoacetate (CAS 16738-12-8)

  • Structure: Shares the 1-naphthyl and 2-oxoethyl groups but esterified with methyl instead of phenoxyacetate.
  • Synthesis : Discontinued commercial availability suggests challenges in stability or scalability .
  • Applications: Acts as a precursor in organic synthesis, analogous to ethyl 2-phenylacetoacetate (Item No. 39487), which is used in synthesizing amphetamine precursors .

2-[4-(Hydroxymethyl)phenyl]-2-oxoethyl Phenylacetate (Compound 17)

  • Structure: Features a phenylacetate group instead of phenoxyacetate, with a hydroxymethylphenyl substituent.
  • Synthesis : Yield of 52% via esterification, characterized by NMR (δ 7.86–7.26 ppm for aromatic protons) and a melting point of 60–62°C .
  • Key Differences: The hydroxymethyl group may enhance solubility, while phenylacetate vs. phenoxyacetate alters electronic properties.

Adamantane-Based Esters (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoates)

  • Structure : Adamantane replaces the naphthyl group, esterified with benzoates.
  • Conformation : Synclinal conformation due to steric effects, with head-to-tail packing in crystals .
  • Bioactivity :
    • Antioxidant Activity : 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate outperformed standard antioxidants in radical scavenging.
    • Anti-inflammatory Effects : Nitrogen-containing derivatives (e.g., 2p, 2q, 2r) showed superior inhibition of protein denaturation compared to diclofenac sodium .

Ethyl 2-phenylacetoacetate (CAS 5413-05-8)

  • Structure : Ethyl ester with phenyl and acetoacetate groups.
  • Applications : Precursor for phenylacetone synthesis, with ≥98% purity and stability at -20°C .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Notable Properties Reference
Methyl 2-(naphthalen-1-yl)-2-oxoacetate C₁₃H₁₀O₃ 214.22 N/A N/A Discontinued; precursor role
2-[4-(Hydroxymethyl)phenyl]-2-oxoethyl phenylacetate C₁₇H₁₆O₄ 284.31 52 60–62 NMR-confirmed structure
2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate C₁₉H₂₁ClO₃ 332.82 N/A N/A High antioxidant activity
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 N/A N/A Precursor for phenylacetone synthesis

Research Findings and Implications

  • Synthetic Challenges : Yields for naphthyl-containing esters vary widely (e.g., 11.9% for methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate vs. 77.6% for pyrazole carboxamide derivatives ), highlighting the impact of substituents on reaction efficiency.
  • Biological Potential: Adamantane-based esters demonstrate that bulky hydrophobic groups (e.g., adamantane, naphthyl) enhance bioactivity, particularly in anti-inflammatory and antioxidant contexts .
  • Structural Insights: The synclinal conformation of adamantane esters suggests that steric effects in 2-(1-naphthyl)-2-oxoethyl phenoxyacetate may similarly influence packing and stability .

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